Histatin 5

Vue d'ensemble

Description

La méthionine-enképhaline, également connue sous le nom de méthionine-enképhaline, est un peptide opioïde endogène naturel. C'est l'une des deux formes d'enképhaline, l'autre étant la leucine-enképhaline. La méthionine-enképhaline est un pentapeptide avec la séquence d'acides aminés tyrosine-glycine-glycine-phénylalanine-méthionine. On la trouve principalement dans la médulla surrénale et dans tout le système nerveux central, y compris le striatum, le cortex cérébral, le tubercule olfactif, l'hippocampe, le septum, le thalamus et la substance grise périaqueducale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La méthionine-enképhaline peut être synthétisée en utilisant la synthèse peptidique en phase solide (SPPS), une méthode qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante. Le processus implique les étapes suivantes :

Attachement du premier acide aminé : Le premier acide aminé, généralement protégé au niveau du groupe amino, est attaché à une résine solide.

Déprotection : Le groupe protecteur est éliminé pour exposer le groupe amino.

Couplage : Le prochain acide aminé, également protégé, est couplé à la chaîne peptidique croissante à l'aide d'un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) ou l'hexafluorophosphate de benzotriazol-1-yloxytris(diméthylamino)phosphonium (BOP).

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : Le peptide complet est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle

La production industrielle de méthionine-enképhaline implique la SPPS à grande échelle, où l'automatisation et l'optimisation des conditions réactionnelles sont essentielles pour l'efficacité et le rendement. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante pour la purification du peptide synthétisé .

Analyse Des Réactions Chimiques

Types de réactions

La méthionine-enképhaline subit diverses réactions chimiques, notamment :

Oxydation : Le résidu de méthionine de la méthionine-enképhaline peut être oxydé en méthionine-sulfoxyde ou en méthionine-sulfone.

Réduction : La réduction des résidus de méthionine oxydés peut être obtenue à l'aide d'agents réducteurs tels que le dithiothréitol (DTT).

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'acide performique peuvent être utilisés pour les réactions d'oxydation.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Les dérivés d'acides aminés et les réactifs de couplage tels que la DCC ou la BOP sont utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : La méthionine-sulfoxyde et la méthionine-sulfone.

Réduction : Régénération de la méthionine à partir de ses formes oxydées.

Substitution : Divers analogues de la méthionine-enképhaline avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

La méthionine-enképhaline a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme peptide modèle pour l'étude de la synthèse, du repliement et des interactions des peptides.

Biologie : Investigated pour son rôle dans la modulation de la douleur, du stress et des réponses immunitaires.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans la gestion de la douleur, le traitement du cancer et la neuroprotection.

Industrie : Utilisé dans le développement de médicaments à base de peptides et d'outils de diagnostic

Mécanisme d'action

La méthionine-enképhaline exerce ses effets en se liant aux récepteurs opioïdes, principalement au récepteur delta-opioïde et, dans une moindre mesure, au récepteur mu-opioïde. Lors de la liaison, elle active les voies de signalisation intracellulaires qui conduisent à divers effets physiologiques, notamment l'analgésie, la régulation émotionnelle et la modulation immunitaire. La liaison de la méthionine-enképhaline aux récepteurs opioïdes inhibe la libération de neurotransmetteurs tels que la substance P et le glutamate, qui sont impliqués dans la transmission de la douleur .

Applications De Recherche Scientifique

Antifungal Applications

Hst-5 is primarily recognized for its potent antifungal activity against Candida albicans, a common opportunistic pathogen. Research indicates that Hst-5 exerts its antifungal effects through a non-lytic mechanism, binding to fungal cell membranes and disrupting mitochondrial function, leading to cell death through the generation of reactive oxygen species (ROS) .

Case Study: Antifungal Efficacy

A study demonstrated that Hst-5 could effectively clear C. albicans infections in a murine model of oral candidiasis. The peptide was delivered via a biocompatible hydrogel, which allowed for sustained release and enhanced therapeutic efficacy .

| Study | Method | Findings |

|---|---|---|

| In vivo evaluation of Hst-5 hydrogel | Mice with oral candidiasis | Significant reduction in fungal burden and inflammation after treatment |

Antibacterial Properties

Beyond its antifungal capabilities, Hst-5 also exhibits antibacterial activity against several ESKAPE pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The peptide has shown up to 99% killing efficiency against planktonic cells of these bacteria .

Case Study: Bactericidal Activity

A study assessed the bactericidal effects of Hst-5 against biofilms formed by P. aeruginosa. The results indicated that while Hst-5 was effective against planktonic cells, its efficacy was reduced against biofilm-associated bacteria, highlighting the challenges in treating biofilm-related infections .

| Pathogen | Killing Efficiency | Biofilm Activity |

|---|---|---|

| S. aureus | 60-70% | Reduced effectiveness |

| P. aeruginosa | >99% | 60% biofilm killing |

Drug Delivery Systems

Hst-5 has been integrated into novel drug delivery systems (NDDS) to enhance the bioavailability and therapeutic index of various drugs. For instance, conjugating Hst-5 with chemotherapy agents has shown promise in improving drug targeting and reducing side effects associated with traditional formulations .

Case Study: Chemotherapy Enhancement

Research focused on the use of Hst-5 in NDDS for delivering taxanes (e.g., paclitaxel) demonstrated improved anticancer activity and reduced toxicity compared to conventional solvent-based formulations .

| Drug | Delivery System | Outcome |

|---|---|---|

| Paclitaxel | Hst-5 conjugate | Enhanced anticancer activity |

Wound Healing Properties

Recent studies have highlighted the wound healing properties of Hst-5, suggesting its potential application in regenerative medicine. The peptide promotes cell migration and tissue repair processes, making it a candidate for topical applications in wound care .

Case Study: Wound Healing Efficacy

In vitro studies showed that Hst-5 significantly enhances fibroblast migration, a critical step in wound healing. This was further supported by histopathological evaluations in animal models where Hst-5-treated wounds exhibited faster closure rates .

| Application | Effect Observed |

|---|---|

| Topical application | Enhanced fibroblast migration |

Mécanisme D'action

Met-enkephalin exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor and, to a lesser extent, the mu-opioid receptor. Upon binding, it activates intracellular signaling pathways that lead to various physiological effects, including analgesia, emotional regulation, and immune modulation. The binding of met-enkephalin to opioid receptors inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission .

Comparaison Avec Des Composés Similaires

Composés similaires

Leucine-enképhaline : Une autre forme d'enképhaline avec la séquence d'acides aminés tyrosine-glycine-glycine-phénylalanine-leucine.

β-endorphine : Un peptide opioïde endogène plus long avec de puissants effets analgésiques.

Dynorphine : Un peptide opioïde endogène qui se lie principalement aux récepteurs kappa-opioïdes

Unicité de la méthionine-enképhaline

La méthionine-enképhaline est unique en raison de sa forte sélectivité et de sa puissance pour le récepteur delta-opioïde, ce qui la distingue des autres opioïdes endogènes. Sa durée d'action relativement courte et sa distribution spécifique dans le système nerveux central en font un composé précieux pour l'étude de la fonction des récepteurs opioïdes et le développement de thérapies ciblées .

Activité Biologique

Histatin 5 (Hst 5) is a prominent antimicrobial peptide found in human saliva, recognized for its significant biological activities, particularly against fungal and bacterial pathogens. This article explores the mechanisms of action, interactions, and therapeutic potential of Hst 5, supported by data tables and case studies.

Overview of this compound

Composition and Structure

this compound is a cationic peptide composed of 24 amino acids, rich in histidine residues. Its structure allows it to interact effectively with microbial membranes, contributing to its antimicrobial properties.

Source and Function

Hst 5 is primarily secreted by salivary glands and plays a crucial role in maintaining oral health by inhibiting the growth of pathogens such as Candida albicans and various ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter cloacae) .

This compound exhibits its biological activity through several mechanisms:

-

Membrane Interaction

Hst 5 can destabilize bacterial membranes without permeabilizing them, which is a unique trait among antimicrobial peptides . This destabilization leads to cell death through various pathways. -

Cytoplasmic Targets

After internalization into the cytoplasm via energy-dependent pathways, Hst 5 targets mitochondria in C. albicans, inducing the formation of reactive oxygen species (ROS) that contribute to fungal cell death . -

Energy-Dependent Killing

The killing activity of Hst 5 is energy-dependent; inhibiting cellular metabolism significantly reduces its efficacy against bacteria like E. faecium . -

Interaction with Salivary Proteins

Hst 5 interacts with other salivary proteins, such as salivary amylase. This interaction can modulate its antifungal activity; for instance, complex formation with amylase reduces Hst 5's effectiveness against fungi .

Antifungal Activity Against Candida albicans

A study demonstrated that Hst 5 exhibits potent fungicidal activity against C. albicans. The percentage of cells killed increased over time: approximately 20% at 1 minute, rising to over 78% after five hours . The study highlighted that the mechanism involves both membrane destabilization and intracellular targets.

ESKAPE Pathogens

Another investigation assessed Hst 5's activity against ESKAPE pathogens. The results indicated that while Hst 5 effectively killed most ESKAPE bacteria, its action varied among different species. Notably, it was less effective against K. pneumoniae, suggesting species-specific responses to the peptide .

Data Tables

| Pathogen | Killing Percentage at 1 Min | Killing Percentage at 1 Hour | Killing Percentage at 5 Hours |

|---|---|---|---|

| E. faecium | 20.3% | 66.1% | 78.1% |

| S. aureus | TBD | TBD | TBD |

| A. baumannii | TBD | TBD | TBD |

| C. albicans | TBD | TBD | TBD |

(TBD = To Be Determined based on further studies)

Therapeutic Potential

Given its potent antimicrobial properties, Hst 5 has potential therapeutic applications in treating oral infections and possibly systemic infections caused by resistant pathogens. Its ability to act on various bacterial strains makes it a candidate for developing new antimicrobial agents.

Propriétés

IUPAC Name |

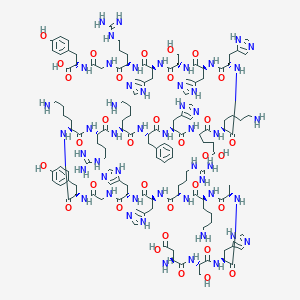

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXBMTJGDUPBBN-VPKNIDFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C133H195N51O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3036.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115966-68-2 | |

| Record name | Histatin 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115966682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.